molecular formula C14H13N3O3 B4703910 methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate

methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate

Cat. No. B4703910
M. Wt: 271.27 g/mol
InChI Key: RMKTXRRBNNUMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate, also known as MPOBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, a protein that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cells, this compound has been shown to induce apoptosis, a process of programmed cell death that is important for maintaining tissue homeostasis. This compound has also been shown to inhibit cell proliferation and migration, which are important processes in cancer development and metastasis. In organisms, this compound has been shown to have anti-inflammatory and analgesic effects, which may be useful for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

Methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate has several advantages for lab experiments, including its high purity, stability, and reproducibility. This compound is also easy to handle and store, and it can be synthesized in large quantities. However, this compound has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. These limitations may affect the interpretation of experimental results and require careful consideration in experimental design.

Future Directions

There are several future directions for research on methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate. One direction is to further investigate the mechanism of action of this compound and its potential targets in cells and organisms. Another direction is to explore the therapeutic potential of this compound in various diseases such as cancer, viral infections, and inflammatory disorders. Additionally, the synthesis of novel derivatives of this compound with improved properties and activities may be an interesting area of research. Finally, the development of new methods for the delivery of this compound to cells and tissues may be important for its clinical translation.

Scientific Research Applications

Methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and sensing. In agriculture, this compound has been studied for its potential use as a plant growth regulator.

properties

IUPAC Name

methyl 2-(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-7-12(18)17-11-6-4-3-5-10(11)15-14(17)16(9)8-13(19)20-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKTXRRBNNUMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.